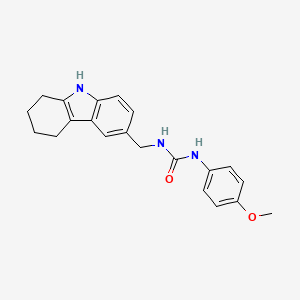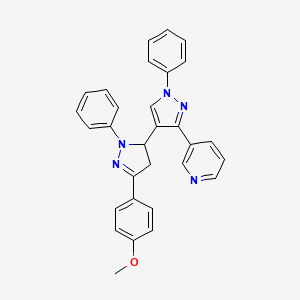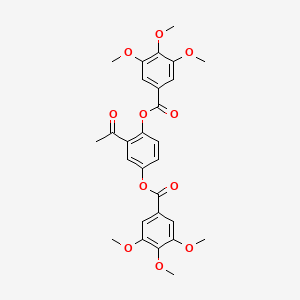
N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea, also known as MTUCB, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MTUCB is a carbazole-based urea derivative that has been shown to exhibit potent antioxidant, anti-inflammatory, and neuroprotective properties.
Mécanisme D'action
N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea exerts its therapeutic effects through multiple mechanisms of action. It has been shown to act as a potent antioxidant by scavenging reactive oxygen species and reducing oxidative stress. This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to modulate multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antioxidant, anti-inflammatory, and neuroprotective properties in preclinical studies. It has also been shown to reduce oxidative stress and inflammation in animal models of myocardial infarction, indicating its potential cardioprotective effects. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting its potential anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea has several advantages for lab experiments, including its stability, solubility, and potency. However, there are also some limitations that need to be considered, such as its potential toxicity and lack of selectivity for specific targets.
Orientations Futures
There are several future directions for the research and development of N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea. One potential direction is to further investigate its therapeutic potential in neurodegenerative disorders, cardiovascular diseases, and cancer. Another direction is to explore its potential as a drug candidate for other diseases, such as diabetes and inflammation-related disorders. In addition, further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties, such as selectivity and bioavailability.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It exhibits potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders, cardiovascular diseases, and cancer. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea can be synthesized using a multi-step synthetic route that involves the condensation of 4-methoxyaniline with 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. In preclinical studies, this compound has been shown to exhibit potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also been shown to exhibit cardioprotective effects by reducing oxidative stress and inflammation in animal models of myocardial infarction. In addition, this compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-26-16-9-7-15(8-10-16)23-21(25)22-13-14-6-11-20-18(12-14)17-4-2-3-5-19(17)24-20/h6-12,24H,2-5,13H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMMHQMAAVTXKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-tert-butyl-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5069266.png)
![11-(2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5069269.png)

![2-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5069285.png)

![6-(4-benzyl-1-piperidinyl)-N-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5069296.png)
![3-chloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5069302.png)
![8-(3,4-dihydroxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5069311.png)
![3-(1-phenyl-1H-pyrazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5069324.png)
![2-(4-biphenylyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B5069330.png)
![2-ethoxy-4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5069332.png)

![4-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5069355.png)
![3-allyl-5-{5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069356.png)
